1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine synthesis: This involves the cyclization of a thieno[2,3-d]pyrimidine precursor under acidic or basic conditions.
Coupling of the two fragments: The final step involves coupling the pyrazole and cyclopenta[4,5]thieno[2,3-d]pyrimidine fragments through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-5-METHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-4-CARBOXAMIDE: shares similarities with other pyrazole and thieno[2,3-d]pyrimidine derivatives.
Thieno[2,3-d]pyrimidine derivatives: These compounds are known for their biological activity and are often studied for their potential therapeutic applications.
Pyrazole derivatives: These compounds are widely used in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-21-9(2)12(8-18-21)15(23)20-22-10(3)19-16-14(17(22)24)11-6-5-7-13(11)25-16/h8H,4-7H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHJHSAUKIRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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